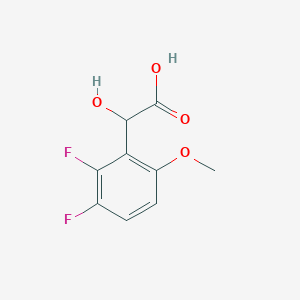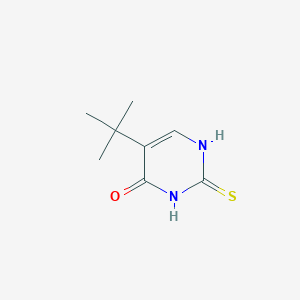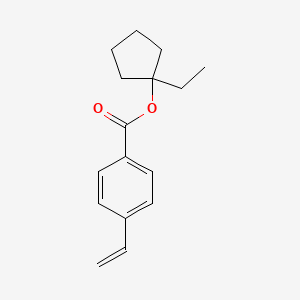
2,3-Difluoro-6-methoxymandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-6-methoxymandelic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include steps for purification and crystallization to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-6-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Difluoro-6-methoxymandelic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3-Difluoro-6-methoxymandelic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoromandelic acid: Similar structure but lacks the methoxy group.
6-Methoxymandelic acid: Similar structure but lacks the fluorine atoms.
Mandelic acid: The parent compound without any substitutions.
Uniqueness
2,3-Difluoro-6-methoxymandelic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C9H8F2O4 |
|---|---|
Peso molecular |
218.15 g/mol |
Nombre IUPAC |
2-(2,3-difluoro-6-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-5-3-2-4(10)7(11)6(5)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
Clave InChI |
AEBZUPPHPCZINZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)


![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)

![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)

![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)



